molecular formula C19H23ClN2O4 B1433909 2-Chloro-N-cyclohexyl-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide CAS No. 1858240-43-3

2-Chloro-N-cyclohexyl-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide

Cat. No.: B1433909
CAS No.: 1858240-43-3
M. Wt: 378.8 g/mol
InChI Key: IHPYOZRLIWJNMT-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclohexyl-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide is a useful research compound. Its molecular formula is C19H23ClN2O4 and its molecular weight is 378.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

A study by Vinayak et al. (2014) on novel derivatives of 2-chloro N-aryl substituted acetamide, including a compound similar to 2-Chloro-N-cyclohexyl-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide, demonstrated significant anticancer properties. These compounds were tested for cytotoxicity on various human leukemic cell lines, showing high toxicity on PANC-1 and HepG2 cell lines, indicating potential for cancer treatment research (Vinayak, Sudha, Lalita, & Kumar, 2014).

Chemical Reactivity and Biological Evaluation

Research by Farouk et al. (2021) explored the chemical reactivity of compounds related to this compound. They investigated the biological activity of synthesized compounds, which is crucial for understanding the potential applications in pharmaceuticals and chemical industries (Farouk, Ibrahim, & El-Gohary, 2021).

Antimicrobial Agents

A study by Debnath and Ganguly (2015) synthesized and characterized N-aryl acetamide derivatives, including compounds structurally similar to this compound. They evaluated these compounds for their antibacterial and antifungal activities, demonstrating their potential use in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Soil Interactions and Herbicidal Applications

Research by Banks and Robinson (1986) investigated acetochlor, a herbicide structurally related to this compound. They studied its interaction with soil and its efficacy in agriculture, which is crucial for understanding the environmental impact and usage in crop protection (Banks & Robinson, 1986).

Properties

IUPAC Name

2-chloro-N-cyclohexyl-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O4/c1-26-15-9-7-14(8-10-15)22-17(23)11-16(19(22)25)21(18(24)12-20)13-5-3-2-4-6-13/h7-10,13,16H,2-6,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPYOZRLIWJNMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(C3CCCCC3)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-N-cyclohexyl-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide
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2-Chloro-N-cyclohexyl-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide
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2-Chloro-N-cyclohexyl-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide
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2-Chloro-N-cyclohexyl-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide
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2-Chloro-N-cyclohexyl-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide
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2-Chloro-N-cyclohexyl-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide

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